molecular formula C9H14Cl2N2 B13129992 6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridinedihydrochloride

6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridinedihydrochloride

Cat. No.: B13129992
M. Wt: 221.12 g/mol
InChI Key: XUDLGGUSGKDTKF-UHFFFAOYSA-N
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Description

6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridinedihydrochloride is a nitrogen-containing heterocyclic compound. It is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is of particular interest due to its potential pharmacological properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridinedihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids . This reaction can produce monoarylated or diarylated naphthyridines depending on the equivalents of arylboronic acids used .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridinedihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might produce a ketone or aldehyde derivative, while reduction could yield a fully saturated naphthyridine .

Scientific Research Applications

6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridinedihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridinedihydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthyridines and related heterocycles, such as:

Uniqueness

6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridinedihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which can influence its solubility and reactivity . This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H14Cl2N2

Molecular Weight

221.12 g/mol

IUPAC Name

6-methyl-7,8-dihydro-5H-1,6-naphthyridine;dihydrochloride

InChI

InChI=1S/C9H12N2.2ClH/c1-11-6-4-9-8(7-11)3-2-5-10-9;;/h2-3,5H,4,6-7H2,1H3;2*1H

InChI Key

XUDLGGUSGKDTKF-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)C=CC=N2.Cl.Cl

Origin of Product

United States

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